1-(3-Nitropyridin-2-yl)-4-phenylpiperazine
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Overview
Description
1-(3-Nitropyridin-2-yl)-4-phenylpiperazine is a chemical compound that belongs to the class of pyridylpiperazines This compound is characterized by the presence of a nitro group attached to the pyridine ring and a phenyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)-4-phenylpiperazine typically involves the reaction of 2-chloro-3-nitropyridine with phenylpiperazine. This reaction is carried out in acetonitrile under reflux conditions for 12 hours, yielding the desired product in a moderate yield . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig arylamination.
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyridines.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)-4-phenylpiperazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the breakdown of urea into ammonia and carbamate . In the context of kinase inhibition, it interacts with the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)-4-phenylpiperazine can be compared with other pyridylpiperazine derivatives, such as:
1-(3-Nitropyridin-2-yl)piperazine: Lacks the phenyl group, which may affect its binding affinity and specificity.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains additional functional groups that may enhance its activity as a kinase inhibitor.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-19(21)14-7-4-8-16-15(14)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDQLVMLWVMNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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